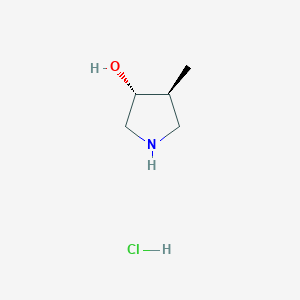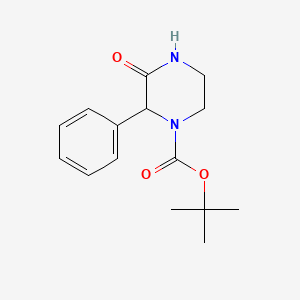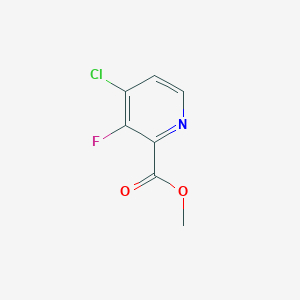
Methyl 4-chloro-3-fluoropicolinate
概要
説明
Methyl 4-chloro-3-fluoropicolinate is an organic compound with the CAS Number: 1034921-05-5 . It has a molecular weight of 189.57 and is typically stored in an inert atmosphere at 2-8°C . The compound is solid at room temperature .
Physical And Chemical Properties Analysis
Methyl 4-chloro-3-fluoropicolinate is a solid substance . It has a boiling point of 267.7±40.0°C at 760 mmHg . The compound is typically stored in an inert atmosphere at 2-8°C .科学的研究の応用
Synthesis and Transformations
Synthesis of Quinoline Derivatives
Quinoline derivatives, including those related to Methyl 4-chloro-3-fluoropicolinate, have applications in biochemistry and medicine due to their properties as fluorophores. They are used for studying various biological systems and are also explored for potential antioxidant and radioprotector roles (Aleksanyan & Hambardzumyan, 2013).
Friedländer Reaction for Haloquinolines Synthesis
The Friedländer reaction of α-haloketones, including the synthesis of 3-fluoro-, 3-chloro-, and 3-bromoquinolines, is a significant process in the synthesis of organosilanes. This method is adaptable for parallel synthesis conditions (Ryabukhin et al., 2011).
Medicinal and Biological Applications
Antitumor Drug Synthesis
Methyl 4-chloropicolinate, closely related to Methyl 4-chloro-3-fluoropicolinate, is used in the synthesis of the antitumor drug Sorafenib. This synthesis involves multiple steps, including amidation and aromatic nucleophilic substitution (Jian-wen, 2012).
Discovery of GPR39 Agonists
In a study, kinase inhibitors structurally related to Methyl 4-chloro-3-fluoropicolinate were identified as novel GPR39 agonists. This discovery suggests potential applications in pharmacology and drug discovery (Sato et al., 2016).
Agricultural and Environmental Applications
Herbicide Synthesis
A study involved the synthesis of novel herbicides, including derivatives of Methyl 4-chloro-3-fluoropicolinate, demonstrating significant herbicidal activity against various weeds. This finding highlights its application in agriculture (Kudo et al., 1998).
Synthesis of Fluoropicolinate Herbicides
Another study focused on the synthesis of novel fluoropicolinate herbicides through the cascade cyclization of fluoroalkyl alkynylimines, providing access to previously inaccessible picolinic acids with potential herbicidal properties (Johnson et al., 2015).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Safety precautions include avoiding breathing dust, using personal protective equipment, and ensuring adequate ventilation .
特性
IUPAC Name |
methyl 4-chloro-3-fluoropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-12-7(11)6-5(9)4(8)2-3-10-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEROPLWMUGCPSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-3-fluoropicolinate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

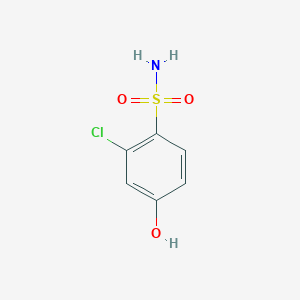

![Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B1428542.png)
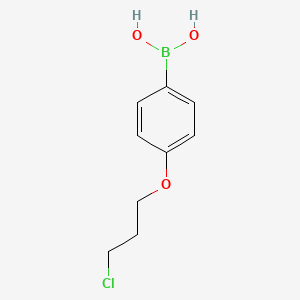
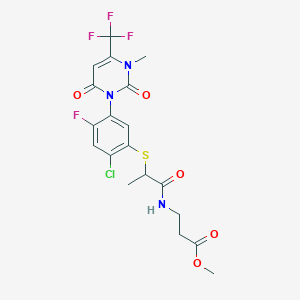
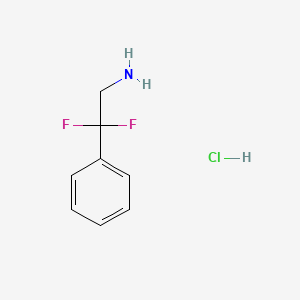
![3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1428548.png)
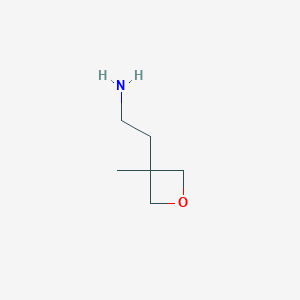
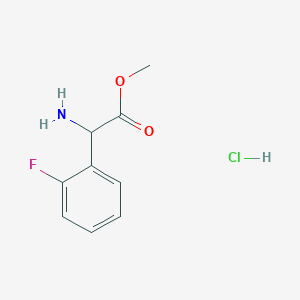

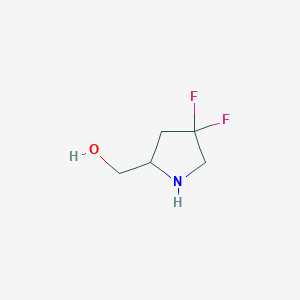
![4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1428557.png)
